molecular formula C11H14O2 B8295712 3-(3-Methoxypropyl)benzaldehyde

3-(3-Methoxypropyl)benzaldehyde

Cat. No. B8295712
M. Wt: 178.23 g/mol
InChI Key: PPFSTVMJBANZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][c:6]1[cH:7][c:8]([CH2:12][OH:13])[cH:9][cH:10][cH:11]1.[Cl:14][CH2:15][Cl:16]>>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][c:6]1[cH:7][c:8]([CH:12]=[O:13])[cH:9][cH:10][cH:11]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COCCCc1cccc(CO)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl

Outcomes

Product
Name
Type
product
Smiles
COCCCc1cccc(C=O)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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